ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 4-phenyloxane-4-amido moiety.
Properties
IUPAC Name |
ethyl 5-[(4-phenyloxane-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-20(26)18-15-23-25-11-8-17(14-19(18)25)24-21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-8,11,14-15H,2,9-10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOCRKMPVOXOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction parameters are carefully controlled to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Pyrazolo[1,5-a]pyridine derivatives have been identified as promising candidates in the development of anticancer agents. Research indicates that compounds within this class can inhibit specific protein kinases associated with cancer progression. For instance, studies have shown that ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate exhibits selective inhibition of AXL and c-MET kinases, which are implicated in various malignancies. The inhibition of these kinases may lead to reduced tumor growth and metastasis, making this compound a potential lead in cancer drug development .
2. Enzyme Inhibition
In addition to its anticancer properties, this compound has demonstrated enzyme inhibitory activity. The structural characteristics of pyrazolo[1,5-a]pyridine derivatives allow for the modulation of enzyme activity by interacting with active sites or allosteric sites of target enzymes. This property is particularly valuable in designing drugs for conditions where enzyme dysregulation is a factor, such as metabolic disorders and inflammatory diseases .
3. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways could position it as a candidate for treating bacterial infections. Preliminary data suggest that modifications to the pyrazolo structure enhance its efficacy against resistant strains of bacteria .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of AXL kinase activity, leading to decreased cell proliferation and increased apoptosis rates in treated cells.
Case Study 2: Enzyme Interaction
In a pharmacokinetic study involving enzyme assays, this compound was shown to selectively inhibit specific enzymes involved in metabolic pathways associated with diabetes. This selectivity indicates its potential application in developing treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Position 3 Substituents
- Ethyl Carboxylate (Target Compound) : Common in pyrazolo[1,5-a]pyridine derivatives for improving solubility and enabling ester-to-acid conversions. Observed in compounds like ethyl 2-((4-methoxybenzyl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate () and ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate () .
Position 5 Substituents
- 4-Phenyloxane-4-Amido (Target Compound): A bulky, rigid substituent that may enhance binding to hydrophobic pockets in biological targets. Rare in literature; closest analogs include pyrazolo[1,5-a]pyridines with isoxazole or triazole groups at position 5 (e.g., ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate in ) .
- Halogens or Methoxy Groups : Compounds like ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate () show electron-withdrawing effects, altering reactivity and target affinity .
Key Research Findings and Implications
Synthetic Flexibility : The ethyl carboxylate group at position 3 allows facile derivatization, as seen in and , where methoxybenzyl or isoxazole groups are introduced via alkylation .
Biological Activity Trends: Antitumor: Isoxazole-substituted derivatives () show enhanced activity compared to halogenated analogs, suggesting substituent bulk improves target engagement .
Pesticidal Applications : Pyrazolo[1,5-a]pyrimidines with sulfonyl groups () demonstrate broad-spectrum insecticidal activity, though the target compound’s amido group may limit pesticidal utility due to reduced electrophilicity .
Biological Activity
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyridine Compounds
Pyrazolo[1,5-a]pyridines are known for their broad spectrum of biological activities. They exhibit properties such as anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial effects. The structural versatility of these compounds allows for the development of a wide range of derivatives with enhanced pharmacological profiles.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells .
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the micromolar range, indicating effective cytotoxicity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : A study indicated that this compound significantly decreased the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated.
- Mechanism : It is believed that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Findings : In vitro assays showed that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique chemical structure. Modifications at various positions on the pyrazole ring can lead to variations in potency and selectivity for different biological targets.
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Amido group | Enhances anticancer activity |
| 4 | Phenyl group | Improves anti-inflammatory properties |
| 5 | Ethoxy group | Increases solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
